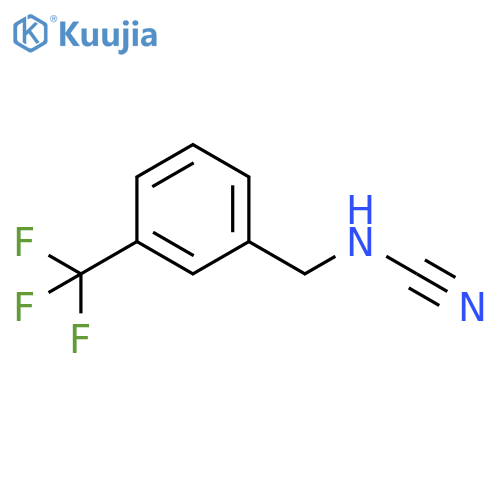

Cas no 1249297-20-8 (cyano({3-(trifluoromethyl)phenylmethyl})amine)

cyano({3-(trifluoromethyl)phenylmethyl})amine 化学的及び物理的性質

名前と識別子

-

- [3-(trifluoromethyl)phenyl]methylcyanamide

- cyano({3-(trifluoromethyl)phenylmethyl})amine

-

- インチ: 1S/C9H7F3N2/c10-9(11,12)8-3-1-2-7(4-8)5-14-6-13/h1-4,14H,5H2

- InChIKey: LPIBGMHJSBMGKE-UHFFFAOYSA-N

- ほほえんだ: N(CC1=CC=CC(C(F)(F)F)=C1)C#N

cyano({3-(trifluoromethyl)phenylmethyl})amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1588368-0.1g |

cyano({[3-(trifluoromethyl)phenyl]methyl})amine |

1249297-20-8 | 95.0% | 0.1g |

$152.0 | 2025-02-20 | |

| Enamine | EN300-1588368-10.0g |

cyano({[3-(trifluoromethyl)phenyl]methyl})amine |

1249297-20-8 | 95.0% | 10.0g |

$2269.0 | 2025-02-20 | |

| Enamine | EN300-1588368-1000mg |

cyano({[3-(trifluoromethyl)phenyl]methyl})amine |

1249297-20-8 | 95.0% | 1000mg |

$528.0 | 2023-09-23 | |

| Enamine | EN300-1588368-100mg |

cyano({[3-(trifluoromethyl)phenyl]methyl})amine |

1249297-20-8 | 95.0% | 100mg |

$152.0 | 2023-09-23 | |

| Enamine | EN300-1588368-2500mg |

cyano({[3-(trifluoromethyl)phenyl]methyl})amine |

1249297-20-8 | 95.0% | 2500mg |

$1034.0 | 2023-09-23 | |

| Aaron | AR01DVSZ-500mg |

[3-(trifluoromethyl)phenyl]methylcyanamide |

1249297-20-8 | 95% | 500mg |

$585.00 | 2025-02-09 | |

| 1PlusChem | 1P01DVKN-10g |

[3-(trifluoromethyl)phenyl]methylcyanamide |

1249297-20-8 | 95% | 10g |

$2867.00 | 2024-07-10 | |

| Enamine | EN300-1588368-5000mg |

cyano({[3-(trifluoromethyl)phenyl]methyl})amine |

1249297-20-8 | 95.0% | 5000mg |

$1530.0 | 2023-09-23 | |

| A2B Chem LLC | AX26263-5g |

[3-(trifluoromethyl)phenyl]methylcyanamide |

1249297-20-8 | 95% | 5g |

$1646.00 | 2024-04-20 | |

| Aaron | AR01DVSZ-1g |

[3-(trifluoromethyl)phenyl]methylcyanamide |

1249297-20-8 | 95% | 1g |

$751.00 | 2025-02-09 |

cyano({3-(trifluoromethyl)phenylmethyl})amine 関連文献

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

cyano({3-(trifluoromethyl)phenylmethyl})amineに関する追加情報

Introduction to Cyano({3-(trifluoromethyl)phenylmethyl})amine (CAS No. 1249297-20-8)

Cyano({3-(trifluoromethyl)phenylmethyl})amine, with the chemical formula C9H8F3N2, is a significant compound in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 1249297-20-8, has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of a cyano group and a trifluoromethyl substituent in its molecular structure imparts distinct chemical characteristics, making it a subject of interest for researchers exploring novel synthetic pathways and biological activities.

The compound's structure consists of a benzene ring substituted with a trifluoromethyl group at the 3-position and an amine group attached to a cyano-substituted benzyl moiety. This specific arrangement not only influences its reactivity but also opens up possibilities for diverse applications in medicinal chemistry. The trifluoromethyl group, known for its electron-withdrawing properties, can enhance the metabolic stability and lipophilicity of molecules, which are crucial factors in drug design.

In recent years, there has been a growing interest in exploring the pharmacological potential of Cyano({3-(trifluoromethyl)phenylmethyl})amine. Its unique chemical profile suggests that it may exhibit properties useful in the development of new therapeutic agents. For instance, the cyano group can participate in hydrogen bonding interactions, which are essential for drug-receptor binding affinity. Additionally, the amine functionality provides a site for further derivatization, allowing chemists to tailor the compound's properties for specific applications.

One of the most promising areas of research involving Cyano({3-(trifluoromethyl)phenylmethyl})amine is its potential as an intermediate in the synthesis of bioactive molecules. Researchers have been investigating its role in creating novel compounds with anti-inflammatory, anticancer, and antimicrobial properties. The trifluoromethyl group's ability to modulate pharmacokinetic parameters makes it particularly valuable in this context. Studies have shown that compounds incorporating trifluoromethyl groups often exhibit improved pharmacological activity and duration of action.

The synthesis of Cyano({3-(trifluoromethyl)phenylmethyl})amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions, cross-coupling reactions, and condensation processes. The use of advanced catalytic systems has further refined these synthetic pathways, enabling more efficient production methods. Researchers have also explored greener alternatives to traditional synthetic techniques, aligning with the growing emphasis on sustainable chemistry practices.

The analytical characterization of Cyano({3-(trifluoromethyl)phenylmethyl})amine is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its molecular structure and purity. These analytical methods are essential for confirming the identity and quality of the compound before it is used in further research or development.

Recent advancements in computational chemistry have also played a significant role in understanding the behavior of Cyano({3-(trifluoromethyl)phenylmethyl})amine. Molecular modeling studies allow researchers to predict how this compound might interact with biological targets at the molecular level. This approach has been particularly useful in drug discovery pipelines, where virtual screening can rapidly identify potential candidates for further experimental validation.

The potential applications of Cyano({3-(trifluoromethyl)phenylmethyl})amine extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. Its unique structural features make it a versatile building block for designing novel molecules with specific functionalities. For example, researchers have explored its use in developing advanced polymers with enhanced thermal stability or optical properties.

In conclusion, Cyano({3-(trifluoromethyl)phenylmethyl})amine (CAS No. 1249297-20-8) is a compound with significant potential in various scientific fields. Its distinctive chemical structure and reactivity make it a valuable tool for researchers working on drug discovery, material science, and beyond. As our understanding of its properties continues to grow, so too will its applications in advancing scientific knowledge and technological innovation.

1249297-20-8 (cyano({3-(trifluoromethyl)phenylmethyl})amine) 関連製品

- 760910-22-3(5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE)

- 1256359-94-0(1-BOC-4-chloroindole-3-boronic acid, pinacol ester)

- 69687-81-6(ethyl 3-ethyl-1H-pyrrole-2-carboxylate)

- 191346-50-6(2-(4-Fluorophenyl)-1-p-tolylethanone)

- 898357-77-2(N-(2,2-dimethoxyethyl)-N'-(3-fluorophenyl)ethanediamide)

- 2229686-46-6(3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal)

- 1695009-10-9(3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

- 2098555-07-6(4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane)

- 153121-88-1(Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester)

- 1804514-21-3(2-Cyano-6-mercaptoisonicotinic acid)